molecular formula C19H15N5O4S B11480758 2-amino-5-oxo-4-(2,4,5-trimethoxyphenyl)-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide

2-amino-5-oxo-4-(2,4,5-trimethoxyphenyl)-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide

Cat. No.: B11480758
M. Wt: 409.4 g/mol
InChI Key: UAAZABCYKSRJTI-UHFFFAOYSA-N
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Description

2-amino-5-oxo-4-(2,4,5-trimethoxyphenyl)-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide is a complex organic compound with a unique structure that incorporates multiple functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the trimethoxyphenyl group and the thiazolopyrimidine core contributes to its diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-oxo-4-(2,4,5-trimethoxyphenyl)-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques. The choice of solvents, catalysts, and reaction parameters is critical to ensure reproducibility and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-oxo-4-(2,4,5-trimethoxyphenyl)-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amino derivatives.

  • Substitution: : Nucleophilic substitution reactions can introduce different substituents at specific positions on the aromatic ring or the thiazolopyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-amino-5-oxo-4-(2,4,5-trimethoxyphenyl)-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-5-oxo-4-(2,4,5-trimethoxyphenyl)-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide involves its interaction with molecular targets such as enzymes and receptors. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which is crucial for cell division, making it a potential anticancer agent . Additionally, the compound may interact with other proteins and pathways, leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-5-oxo-4-(2,4,5-trimethoxyphenyl)-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide is unique due to its specific combination of functional groups and the resulting biological activity. The presence of the trimethoxyphenyl group enhances its interaction with biological targets, making it a promising candidate for further research and development.

Properties

Molecular Formula

C19H15N5O4S

Molecular Weight

409.4 g/mol

IUPAC Name

12-amino-8-oxo-10-(2,4,5-trimethoxyphenyl)-5-thia-2,7,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,6,10,12-pentaene-11-carbonitrile

InChI

InChI=1S/C19H15N5O4S/c1-26-11-7-13(28-3)12(27-2)6-9(11)14-10(8-20)16(21)22-17-15(14)18(25)23-19-24(17)4-5-29-19/h4-7H,1-3H3,(H2,21,22)

InChI Key

UAAZABCYKSRJTI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C2=C(C(=NC3=C2C(=O)N=C4N3C=CS4)N)C#N)OC)OC

Origin of Product

United States

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